molecular formula C11H9BrN2OS B1268958 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 302967-87-9

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B1268958
CAS No.: 302967-87-9
M. Wt: 297.17 g/mol
InChI Key: YXUNUMNYOKSUJQ-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. The compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a methyl group at the 4-position of the thiazole ring.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Thiazole derivatives have been found to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways . These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth, among others.

Pharmacokinetics

Thiazole derivatives, in general, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Based on the known activities of thiazole derivatives, this compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects would result from the compound’s interactions with its targets and its influence on various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

4-Bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

  • 4-Bromo-N-(4-butyl-1,3-thiazol-2-yl)benzamide
  • 4-Bromo-N-(4-ethyl-1,3-thiazol-2-yl)benzamide
  • 4-Bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Comparison:

Properties

IUPAC Name

4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c1-7-6-16-11(13-7)14-10(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUNUMNYOKSUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350583
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302967-87-9
Record name 4-bromo-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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